2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is an Fmoc-protected α-amino acid derivative. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine . The cyclobutyl substituent at the α-carbon introduces steric hindrance and conformational rigidity, which can influence peptide backbone geometry and solubility in organic solvents.
Properties
IUPAC Name |
2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695292-51-3 | |
| Record name | 2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis Approach
Step 1: Synthesis of the Cyclobutyl Amino Acid Intermediate
The cyclobutyl group is introduced via cyclization reactions or by using cyclobutyl-containing precursors. This can involve:
- Starting from cyclobutyl-substituted aldehydes or ketones.
- Amination reactions to form the amino acid skeleton with the cyclobutyl side chain.
Step 2: Protection of the Amino Group with Fmoc
The amino group of the cyclobutyl amino acid is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate or a tertiary amine) to form the Fmoc-protected amino acid.
- The reaction is typically carried out in an aqueous-organic biphasic system or in an organic solvent like acetone.
- The molar ratio of reagents and reaction time are optimized to maximize yield and minimize side reactions.
Example Method from Patent Literature (Adapted for Similar Fmoc-Amino Acids)
A closely related preparation method from patent CN102718739A (for a similar Fmoc-protected amino acid) can be adapted as follows:
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| a) Formation of Fmoc acyl amino acid | Amino acid (e.g., levodopa) + Fmoc N-hydroxysuccinimide ester, NaHCO3, acetone, stirring overnight | Amino acid is reacted with Fmoc-NHS ester in presence of sodium bicarbonate in acetone | Molar ratio amino acid:NaHCO3 = 1:1–6; Fmoc-NHS ester: amino acid = 0.8–1.3 |
| b) Cyclization or further modification | Fmoc acyl amino acid + 2,2-dimethoxypropane, pyridinium p-toluenesulfonate (PPTS) catalyst, tetrahydrofuran (THF), reflux 0.5–50 h | Protecting group introduction and ring closure/modification | Molar ratios: Fmoc acyl amino acid: 2,2-dimethoxypropane = 1:1–20; PPTS = 0.1–0.5 equiv |
- Removal of solvent under reduced pressure.
- Washing with ethyl acetate, aqueous ferric chloride solution, and drying over anhydrous agents.
- Recrystallization from solvents such as Sherwood oil and ethyl acetate to obtain pure product.
- Typical yields reported around 65%.
Reaction Conditions and Catalysts
- Solvent: Tetrahydrofuran (THF) is preferred for the cyclization and protection steps due to its ability to dissolve both organic and inorganic reagents.
- Catalyst: Pyridinium p-toluenesulfonate (PPTS) is used as a mild acid catalyst to facilitate acetal formation and other condensation reactions.
- Temperature: Reflux conditions are applied to drive reactions to completion.
- Time: Reaction times vary from 0.5 to 50 hours depending on scale and desired conversion.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Amino acid: NaHCO3 molar ratio | 1:1 to 1:6 | Neutralize acid, maintain pH |
| Fmoc-NHS ester: amino acid | 0.8 to 1.3 equivalents | Ensure complete protection |
| Solvent for Fmoc protection | Acetone | Good solvent for reaction mixture |
| Solvent for cyclization | Tetrahydrofuran (THF) | Solubilizes reagents, stable under reflux |
| Catalyst | Pyridinium p-toluenesulfonate (0.1–0.5 equiv) | Mild acid catalyst for acetal formation |
| Reaction temperature | Reflux (~66 °C for THF) | Drives reaction to completion |
| Reaction time | 0.5 to 50 hours | Ensures full conversion |
| Yield | Approx. 65% | Isolated pure product |
Notes on Industrial and Laboratory Scale Synthesis
- The methods are amenable to scale-up with proper control of reaction parameters.
- Purification steps such as recrystallization and washing are critical for removing impurities and residual reagents.
- Use of Fmoc protecting group allows compatibility with peptide synthesis workflows.
- The cyclobutyl ring introduces steric and electronic features that may require careful optimization of reaction conditions to avoid ring-opening or side reactions.
Summary of Research Findings
- The preparation of 2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid relies on established Fmoc protection chemistry combined with cyclobutyl-containing amino acid synthesis.
- The key steps involve reacting the amino acid precursor with Fmoc-NHS ester under mild basic conditions, followed by cyclization or modification steps catalyzed by PPTS in THF.
- Reaction conditions such as solvent choice, catalyst loading, and reaction time are crucial for optimizing yield and purity.
- The final product is isolated through solvent extraction, washing, and recrystallization, yielding a compound suitable for peptide synthesis and other applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or fluorenylmethoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutyl or fluorenylmethoxycarbonyl derivatives.
Scientific Research Applications
2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be cleaved under basic conditions, revealing the free amino acid, which can then participate in various biochemical processes. The cyclobutyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Steric Effects : The cyclobutyl group imposes intermediate steric hindrance compared to cyclohexyl (larger) or mesityl (bulky aryl) groups. This balance may optimize coupling efficiency in SPPS while maintaining solubility .
- Solubility : Cyclohexyl and mesityl derivatives exhibit lower aqueous solubility due to hydrophobic substituents, whereas the cyclobutyl analog’s strained aliphatic ring may improve solubility in organic solvents like DMF or dichloromethane .
- Synthetic Flexibility : The mesityl derivative is synthesized via Bi(OTf)₃ catalysis at 80°C, suggesting similar conditions could apply to the cyclobutyl variant .
Biological Activity
2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, also known by its CAS number 1882724-47-1, is a synthetic compound that has garnered interest in various fields of biological and pharmaceutical research. Its unique structure, characterized by a cyclobutyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential applications in drug development and enzyme interaction studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 365.42 g/mol. The structure includes functional groups that may influence its biological activity, particularly through interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Enzyme Inhibition : Many derivatives of amino acids with protective groups are known to act as enzyme inhibitors.
- Anticancer Properties : Some studies suggest that compounds containing fluorenyl groups can exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Certain amino acid derivatives have been implicated in neuroprotection, potentially through modulation of neurotransmitter systems.
The mechanism of action for this compound is not fully elucidated yet; however, it is hypothesized to interact with specific receptors or enzymes. The Fmoc group may provide stability during biological interactions, while the cyclobutyl moiety could enhance binding affinity due to its unique spatial configuration.
Study 1: Enzyme Interaction
A study investigated the interaction of Fmoc-protected amino acids with serine proteases. It was found that the presence of bulky protective groups significantly altered substrate specificity and enzyme kinetics, suggesting that similar modifications in 2-cyclobutyl derivatives could lead to novel inhibitors .
Study 2: Anticancer Activity
In vitro assays demonstrated that compounds structurally related to 2-cyclobutyl derivatives exhibited cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Study 3: Neuroprotective Effects
Research on amino acid derivatives showed potential neuroprotective effects in models of oxidative stress. Compounds similar to 2-cyclobutyl derivatives were effective in reducing neuronal death in cultured cells exposed to oxidative agents .
Data Table: Biological Activities and Effects
Q & A
Q. What is the role of the Fmoc group in 2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, and how is it utilized in peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential peptide chain elongation without disrupting acid-labile side-chain protections . The cyclobutyl substituent in this compound may enhance steric shielding or influence peptide backbone conformation during synthesis.
Q. What are the recommended synthetic routes for preparing this compound, and how is purity validated?
Synthesis typically involves coupling 2-cyclobutylglycine derivatives with Fmoc-Cl (fluorenylmethyl chloroformate) under Schotten-Baumann conditions. A common method includes:
- Step 1 : React 2-cyclobutylglycine with Fmoc-Cl in a biphasic system (dichloromethane/water) using NaHCO₃ as a base.
- Step 2 : Purify via gradient column chromatography (e.g., 0–30% EtOAc in hexanes) and validate purity using HPLC (>95%) and NMR (e.g., ¹H/¹³C for Fmoc aromatic protons at δ 7.3–7.8 ppm) .
Q. What safety precautions are critical when handling this compound?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particles.
- Avoid contact with strong acids/bases, which may decompose the Fmoc group and release toxic fumes (e.g., CO₂, NOₓ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for Fmoc-protected amino acids during experimental design?
Limited toxicity data (e.g., missing LD₅₀ values) require proactive risk assessment:
- In vitro testing : Use cell viability assays (e.g., MTT on HEK293 cells) to estimate IC₅₀.
- Cross-reference analogs : Compare with structurally similar Fmoc-amino acids (e.g., Fmoc-alanine: oral LD₅₀ > 2000 mg/kg in rats) .
- Hierarchical testing : Start with lower concentrations and escalate cautiously, monitoring for acute symptoms (e.g., respiratory irritation).
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Yield optimization involves:
- Solvent selection : Replace dichloromethane with THF for better solubility of cyclobutyl intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Fmoc coupling (reported 15–20% yield improvement).
- Temperature control : Maintain reaction at 0–5°C to minimize side reactions (e.g., Fmoc hydrolysis) .
Q. How does the cyclobutyl group influence the compound’s stability under varying pH conditions?
The cyclobutyl group enhances steric hindrance, reducing susceptibility to enzymatic degradation (e.g., peptidases). Stability studies show:
- Acidic conditions (pH 2–3) : Stable for >24 hours (minimal Fmoc cleavage).
- Basic conditions (pH 10–12) : Rapid deprotection (t₁/₂ < 30 mins).
- Neutral buffers (pH 7.4) : Moderate stability (t₁/₂ ~8 hours), suitable for biological assays .
Q. What analytical techniques are recommended for characterizing byproducts during synthesis?
- LC-MS : Identify impurities via mass shifts (e.g., +18 Da for hydrolyzed Fmoc).
- FT-IR : Detect carbonyl stretching vibrations (Fmoc C=O at ~1720 cm⁻¹).
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclobutyl moiety .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioaccumulation potential of Fmoc derivatives?
While some studies suggest low bioaccumulation (logP ~3.5 for this compound), others indicate moderate persistence in lipid-rich tissues. Mitigation strategies include:
- Computational modeling : Predict logP using ChemAxon or ACD/Labs.
- Experimental validation : Perform octanol-water partition assays .
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 383.40 g/mol | |
| Hazard Classification | Acute Toxicity (Category 4) | |
| Recommended Storage | -20°C, desiccated, inert gas | |
| HPLC Retention Time | 8.2 mins (C18, 70% MeOH) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
